

Application Notes and Protocols for M4K2234 and its Negative Control M4K2234NC

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Compound of Interest

Compound Name: M4K2234

Cat. No.: B10828517

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Introduction

M4K2234 is a potent and selective chemical probe that acts as an inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] These serine/threonine kinases are key components of the Bone Morphogenetic Protein (BMP) signaling pathway, which plays a crucial role in a variety of cellular processes, including differentiation, proliferation, and apoptosis.[1][2][3] **M4K2234** exerts its inhibitory effect by blocking the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[2] To ensure rigorous experimental design and validate that the observed effects are due to the specific inhibition of ALK1/2, it is essential to use a structurally similar but biologically inactive negative control. **M4K2234NC** is the designated negative control for **M4K2234** and is largely inactive against ALK1 and ALK2.[1][4]

This document provides detailed application notes and protocols for the use of **M4K2234** and its negative control, **M4K2234NC**, in cell-based assays.

Data Presentation

In Vitro Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of **M4K2234** and **M4K2234NC** against a panel of ALK kinases and the off-target kinase TNIK. Data is presented as IC50

values (nM), which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase	M4K2234 IC50 (nM)	M4K2234NC IC50 (nM)
ALK1	7	>10,000
ALK2	14	5,690
ALK3	168	Not Reported
ALK4	1,660	>10,000
ALK5	1,950	>10,000
ALK6	88	Not Reported
TNIK	41	Not Reported

Data sourced from references[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#).

Cellular Activity Profile

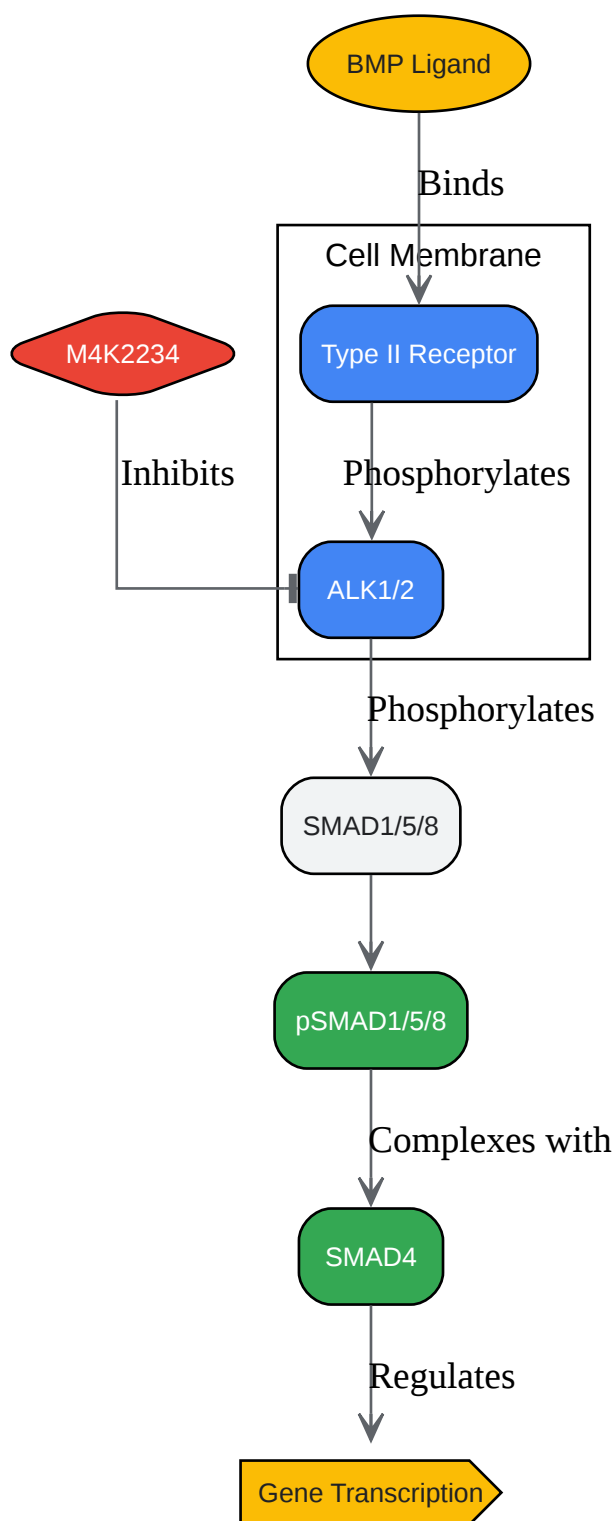
The cellular potency of **M4K2234** and the inactivity of **M4K2234NC** were assessed using a BMP-responsive dual-luciferase reporter assay in HEK293T cells. The IC50 values represent the concentration required to inhibit 50% of the reporter gene activity stimulated by different ligands.

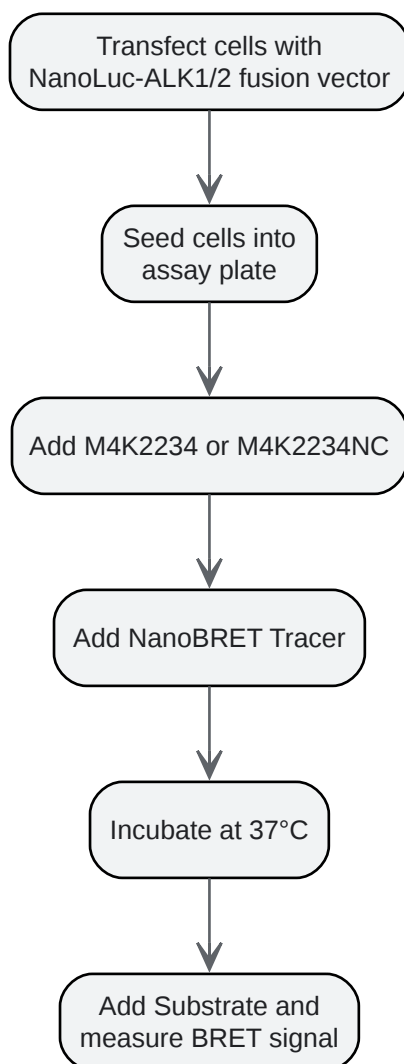
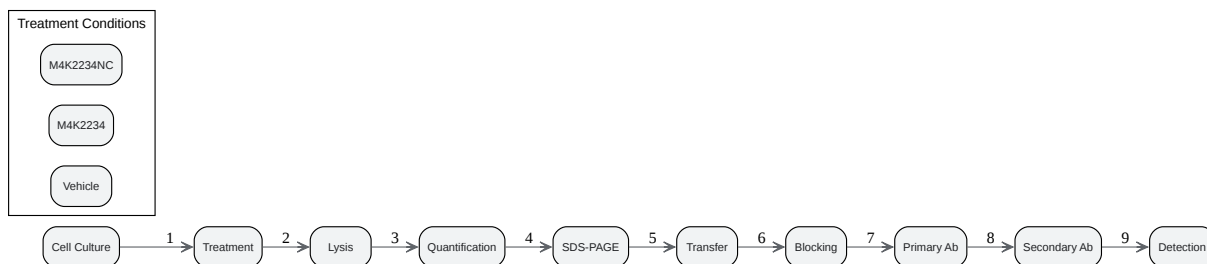
Ligand/Reporter	M4K2234 IC50 (nM)	M4K2234NC IC50 (nM)
BMP7 (BMP-responsive element)	16	>10,000
Activin A (CAGA-responsive element)	~800 (50-fold weaker)	>10,000
TGF- β 1 (CAGA-responsive element)	~2400 (150-fold weaker)	>10,000

Data sourced from reference[\[1\]](#).

Signaling Pathway and Experimental Workflow Diagrams

BMP/ALK1/2 Signaling Pathway





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References

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